

A Technical Guide to the Cellular Pathways Modulated by Ricolinostat (ACY-1215)

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Compound of Interest		
Compound Name:	Ricolinostat	
Cat. No.:	B612168	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ricolinostat (also known as ACY-1215) is a first-in-class, orally bioavailable, selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicity, **Ricolinostat**'s selectivity for the cytoplasmic enzyme HDAC6 offers a more targeted therapeutic approach with a potentially improved safety profile.[1][3][4] Its primary mechanism involves the disruption of crucial cellular processes for protein homeostasis, leading to cytotoxic effects in cancer cells, particularly in hematological malignancies like multiple myeloma and lymphoma.[5][6] This document provides a comprehensive overview of the core cellular pathways modulated by **Ricolinostat**, presents quantitative data on its activity, details key experimental protocols for its evaluation, and visualizes the involved biological processes.

Core Mechanism of Action: Selective HDAC6 Inhibition

Ricolinostat is a potent and highly selective inhibitor of the class IIb HDAC, HDAC6.[7][8] Its selectivity is a key feature, demonstrating significantly less activity against class I HDACs (HDAC1, 2, 3), which are primarily nuclear and involved in histone deacetylation and gene expression.[7][8][9] HDAC6 is predominantly located in the cytoplasm and has several non-histone substrates, most notably α -tubulin and the chaperone protein Hsp90.[1][4][6] By



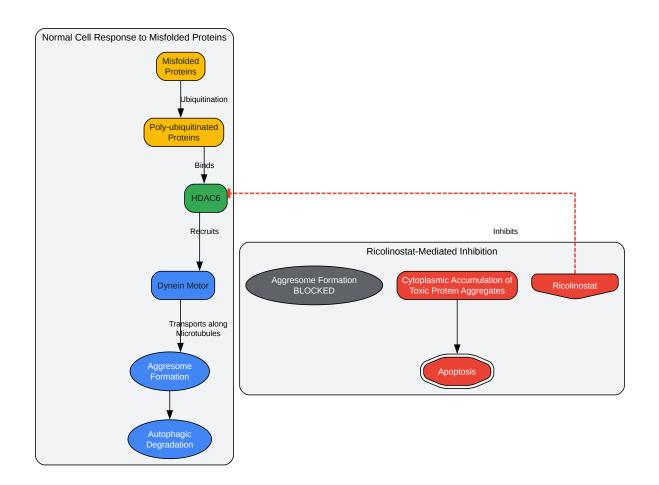
inhibiting HDAC6, **Ricolinostat** induces hyperacetylation of these substrates, triggering a cascade of downstream cellular events.

The Aggresome Pathway and Disruption of Protein Homeostasis

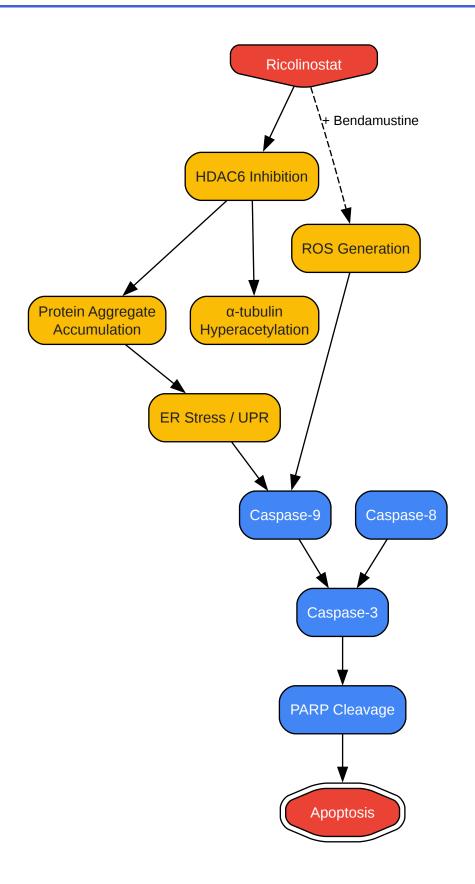
Cancer cells, especially those like multiple myeloma, are characterized by high rates of protein synthesis and are exquisitely sensitive to proteotoxic stress.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, cells rely on an alternative pathway involving the sequestration of misfolded, polyubiquitinated proteins into a perinuclear inclusion body called the aggresome.[3][10]

HDAC6 is a critical mediator of this process. It binds to polyubiquitinated proteins and facilitates their transport along microtubule tracks to the aggresome, a process dependent on the dynein motor complex.[3][4][10] **Ricolinostat**'s inhibition of HDAC6 disrupts this salvage pathway.[1] [11] This leads to the accumulation of toxic, misfolded protein aggregates throughout the cytoplasm, which cannot be effectively cleared.[1][2] This mechanism is the basis for the strong synergy observed between **Ricolinostat** and proteasome inhibitors (e.g., bortezomib, carfilzomib), as the combination effectively blocks both major routes of aberrant protein disposal, leading to enhanced cancer cell death.[3][11][12]

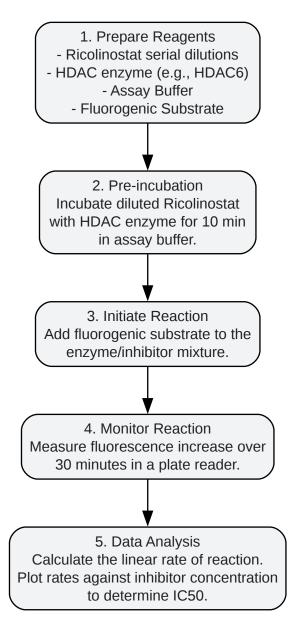












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